molecular formula C19H20O6 B1252205 Isopropylidene derivative of sappanol

Isopropylidene derivative of sappanol

Cat. No. B1252205
M. Wt: 344.4 g/mol
InChI Key: RLPKXRROWWXWLU-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropylidene derivative of sappanol is a 1-benzopyran. It has a role as a metabolite.

Scientific Research Applications

Catalytic Properties

The catalytic dehydration of isopropanol over solid acid silicoaluminophosphate type SAPO-5 reveals the potential of isopropylidene derivatives in catalysis. This process involves inter- and intramolecular dehydration, forming propylene and isopropyl ether, with the catalyst showing selectivity to the olefin (Araújo et al., 1999).

Extraction of Organic Compounds

Isopropanol:NH3 alkaline treatment, a method often used in the study of soil organic matter, highlights the role of isopropylidene derivatives in the efficient extraction of water repellent compounds from soil. This process is crucial for understanding soil chemistry and its environmental interactions (Hansel et al., 2008).

Pharmacological Effects

Isopropylidene derivatives from Caesalpinia sappan, such as sappanol, exhibit significant pharmacological effects. Isolated using centrifugal partition chromatography, these compounds demonstrate protective effects against retinal cell death and show potential as antioxidant treatments for retinal diseases (Uddin et al., 2015).

Anti-Inflammatory Properties

Compounds from Caesalpinia sappan, including sappanol, have been identified for their anti-inflammatory effects in macrophages and chondrocytes. These findings support the traditional use of C. sappan in treating inflammation-related pathologies, offering a potential avenue for alternative treatment strategies (Mueller et al., 2016).

Alkylation in Chemical Synthesis

The alkylation of benzene with isopropyl alcohol over SAPO-5 catalysts demonstrates the application of isopropylidene derivatives in chemical synthesis. This process involves optimizing various parameters to achieve high yields and selectivity, indicating the derivative's significance in industrial chemistry (Sridevi et al., 2002).

Renewable Energy and Environmental Applications

The isopropylidene derivatives' role in catalyzing the alcoholysis of Kraft lignin in isopropanol solvent for bio-oil production underscores their importance in renewable energy and environmental applications. This process contributes to the sustainable production of biofuels and chemicals (Kong et al., 2019).

properties

Product Name

Isopropylidene derivative of sappanol

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

4-[[(3aR,9bS)-7-hydroxy-2,2-dimethyl-4,9b-dihydro-[1,3]dioxolo[4,5-c]chromen-3a-yl]methyl]benzene-1,2-diol

InChI

InChI=1S/C19H20O6/c1-18(2)24-17-13-5-4-12(20)8-16(13)23-10-19(17,25-18)9-11-3-6-14(21)15(22)7-11/h3-8,17,20-22H,9-10H2,1-2H3/t17-,19+/m0/s1

InChI Key

RLPKXRROWWXWLU-PKOBYXMFSA-N

Isomeric SMILES

CC1(O[C@H]2C3=C(C=C(C=C3)O)OC[C@]2(O1)CC4=CC(=C(C=C4)O)O)C

Canonical SMILES

CC1(OC2C3=C(C=C(C=C3)O)OCC2(O1)CC4=CC(=C(C=C4)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isopropylidene derivative of sappanol
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